Reltecimod: A CD28 T-Lymphocyte Receptor Mimetic for Modulation of Acute Inflammation
Reltecimod: A CD28 T-Lymphocyte Receptor Mimetic for Modulation of Acute Inflammation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Reltecimod (formerly known as AB103) is a novel, first-in-class synthetic peptide that acts as a CD28 T-lymphocyte receptor mimetic. By binding to the dimer interface of the CD28 receptor on T-cells, Reltecimod modulates the host's immune response, attenuating the hyperinflammatory cascade often associated with severe infections and systemic inflammatory response syndromes. This technical guide provides a comprehensive overview of Reltecimod, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols of pivotal studies. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, critical care medicine, and novel therapeutic development.
Introduction
The T-cell co-stimulatory receptor CD28 plays a critical role in the activation and survival of T-lymphocytes. Upon engagement with its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs), CD28 initiates a signaling cascade that is essential for a robust immune response. However, in conditions such as severe infections, trauma, and sepsis, dysregulation of this pathway can lead to a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines, leading to tissue damage, organ failure, and death.
Reltecimod is a rationally designed peptide that targets this critical juncture in the immune response. By acting as a CD28 mimetic, it modulates, but does not completely suppress, the acute inflammatory response, offering a therapeutic strategy to mitigate the pathological consequences of a dysregulated immune system.[1][2] Clinical development has primarily focused on its use in patients with necrotizing soft tissue infections (NSTI), a life-threatening condition often accompanied by systemic organ dysfunction.[3]
Mechanism of Action: A CD28 T-Lymphocyte Receptor Mimetic
Reltecimod is a small synthetic peptide that functions as an antagonist of the CD28 T-cell costimulatory receptor.[4] Its primary mechanism of action involves binding to the dimer interface of CD28 expressed on T-cells.[5][6][7] This interaction is hypothesized to induce conformational changes in the CD28 receptor that reduce its binding affinity for its natural ligands, B7-1 and B7-2, without completely blocking the interaction.[4] This modulation of the CD28/B7 signaling pathway leads to a down-regulation of T-cell activation and subsequent cytokine production, thereby attenuating the hyperinflammatory response.[1][4][8]
This host-oriented and pathogen-agnostic approach offers a significant advantage in treating severe infections, as it avoids the issue of bacterial resistance.[6][7] By targeting the early steps of the immune response, Reltecimod aims to prevent the cascade of events that lead to systemic organ failure.[5][7]
The CD28 Signaling Pathway
The binding of B7 ligands to CD28 on T-cells initiates a complex intracellular signaling cascade that acts in concert with signals from the T-cell receptor (TCR). Key downstream events include the activation of phosphoinositide 3-kinase (PI3K), which in turn activates several other kinases and transcription factors.
Caption: CD28 Signaling Pathway.
Proposed Mechanism of Reltecimod
Reltecimod's interaction with the CD28 dimer interface is thought to allosterically modulate the receptor's conformation, thereby reducing its signaling capacity upon B7 ligand binding. This leads to a dampened activation of downstream signaling molecules and a reduction in the transcription of pro-inflammatory cytokine genes.
Caption: Proposed Mechanism of Reltecimod.
Preclinical Data
Preclinical studies in various animal models of severe infection and sepsis have demonstrated the potential of Reltecimod to improve survival and modulate the inflammatory response.
Pharmacokinetics and Biodistribution
Pharmacokinetic studies in animal models and humans have shown that Reltecimod has a short plasma half-life, ranging from 1 to 8 minutes.[1][4][8][9] Despite its rapid clearance from the plasma, Reltecimod quickly distributes to lymphatic tissues, with concentrations in these tissues being significantly higher than in the plasma shortly after administration.[8][9] This targeted distribution to sites of immune cell activity is believed to contribute to its sustained clinical effect.[4][8][9]
Efficacy in Animal Models
In mouse models of lethal infection, a single intravenous dose of Reltecimod (5 mg/kg) administered 1-2 hours after the infectious challenge significantly improved survival compared to saline-treated controls.[1] Interestingly, these studies also revealed that a single therapeutic dose was superior to two or multiple doses in improving survival.[1] This effect was associated with an early decrease in cytokine and chemokine levels and in most circulating leukocyte subpopulations.[1]
| Preclinical Study Finding | Observation | Reference |
| Plasma Half-life | 1-8 minutes in various species | [1][4][8][9] |
| Biodistribution | Rapid distribution to lymphatic tissues | [8][9] |
| Efficacy (Mouse Sepsis Model) | Single 5 mg/kg dose significantly improved survival | [1] |
| Dosing Regimen | Single dose was superior to multiple doses | [1] |
| Pharmacodynamic Effect | Early reduction in cytokines and leukocytes | [1] |
Clinical Development: The ACCUTE Phase 3 Trial
The pivotal clinical study for Reltecimod is the ACCUTE (AB103 Clinical Composite Endpoint Study in Necrotizing Soft Tissue Infections) trial, a Phase 3, randomized, double-blind, placebo-controlled study.[2][3]
Experimental Protocol: ACCUTE Trial
Objective: To evaluate the efficacy and safety of a single dose of Reltecimod in addition to standard of care for the treatment of patients with NSTI and associated organ dysfunction.
Study Design:
Caption: ACCUTE Trial Workflow.
Inclusion Criteria:
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Age ≥ 12 years.
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Surgical confirmation of NSTI.
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Organ dysfunction, defined as a modified Sequential Organ Failure Assessment (mSOFA) score of ≥ 3.[10]
Intervention:
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A single intravenous dose of Reltecimod (0.5 mg/kg) or placebo administered within 6 hours of the clinical diagnosis of NSTI.[10]
Primary Endpoint:
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The primary endpoint was the Necrotizing Infection Clinical Composite Endpoint (NICCE) at Day 28, a responder analysis defined by the following five components:
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Alive at Day 28.
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≤ 3 debridements through Day 14.
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No amputation performed after the first debridement.
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Day 14 mSOFA score ≤ 1.
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Reduction of ≥ 3 mSOFA score points between baseline and Day 14.[10]
-
Key Secondary Endpoints:
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Resolution of organ dysfunction at Day 14.
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28-day mortality.
-
Hospital discharge status.
Clinical Trial Results
The ACCUTE trial enrolled 290 patients. The results were analyzed for both the modified Intent-to-Treat (mITT) and the per-protocol (PP) populations.
Patient Demographics and Baseline Characteristics (mITT Population)
| Characteristic | Reltecimod (n=142) | Placebo (n=148) |
| Mean Age (years) | 55 ± 15 | 55 ± 15 |
| Male (%) | 60 | 60 |
| Diabetic (%) | 42.4 | 42.4 |
| Mean mSOFA Score | 5.5 ± 2.4 | 5.5 ± 2.4 |
Data from Bulger et al., 2020[10]
Efficacy Outcomes
| Endpoint | Patient Population | Reltecimod (%) | Placebo (%) | P-value |
| NICCE Success | mITT | 48.6 | 39.9 | 0.135 |
| PP | 54.3 | 40.3 | 0.021 | |
| Resolution of Organ Dysfunction | mITT | 65.1 | 52.6 | 0.041 |
| PP | 70.9 | 53.4 | 0.005 | |
| 28-Day Mortality | mITT & PP | 15 | 15 | Not Significant |
| Favorable Hospital Discharge | CE | 68.6 | 54.6 | 0.024 |
| mITT | 60.6 | 50.0 | 0.071 |
Data from Bulger et al., 2020 and Atox Bio Press Release, 2020[10][11]
The results of the ACCUTE trial demonstrated that while the primary endpoint of NICCE success was not met in the mITT population, a statistically significant improvement was observed in the PP population.[10] Furthermore, Reltecimod was associated with a significant improvement in the resolution of organ dysfunction in both the mITT and PP populations.[10] Patients presenting with shock appeared to particularly benefit from Reltecimod treatment.[11] Reltecimod was well-tolerated, with a safety profile similar to placebo.[11]
Conclusion
Reltecimod represents a promising and innovative approach to the management of severe inflammatory conditions by modulating the CD28 co-stimulatory pathway. Its mechanism as a CD28 T-lymphocyte receptor mimetic allows for a targeted dampening of the hyperinflammatory response without causing broad immunosuppression. The Phase 3 ACCUTE trial has provided evidence of its potential to improve the resolution of organ dysfunction in patients with necrotizing soft tissue infections. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of Reltecimod across a range of critical illnesses characterized by a dysregulated immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. jlm-biocity.org [jlm-biocity.org]
- 4. researchgate.net [researchgate.net]
- 5. Reltecimod dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Atox Bio Announces FDA Acceptance to File the NDA for Reltecimod to Treat Suspected Organ Dysfunction or Failure in Patients with Necrotizing Soft Tissue Infection ("Flesh-Eating Disease") - BioSpace [biospace.com]
- 8. Reltecimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Immune Modulator for Patients With Necrotizing Soft Tissue Infections (NSTI): Results of a Multicenter, Phase 3 Randomized Controlled Trial of Reltecimod (AB 103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atox Bio Announces a Positive Effect of Reltecimod on Resolution of Organ Dysfunction in Phase 3 ACCUTE Trial for Patients with Necrotizing Soft Tissue Infection (“Flesh Eating Disease”) | The Lundbeck Foundation [lundbeckfonden.com]
